CID5721353
Overview
Description
Mechanism of Action
Target of Action
The primary target of CID5721353 is BCL6 , a member of the BTB/POZ family of transcription factors . BCL6 plays a crucial role in various biological processes, including cell cycle regulation and immune responses .
Mode of Action
This compound acts by inhibiting the transcriptional repression activity of BCL6 . It binds directly to the BTB domain of BCL6, disrupting BCL6 transcriptional complexes and reactivating BCL6 target genes .
Biochemical Pathways
The inhibition of BCL6 by this compound affects various biochemical pathways. By disrupting BCL6 transcriptional complexes, it leads to the reactivation of BCL6 target genes . This can result in changes in cell cycle regulation and immune response pathways, among others .
Pharmacokinetics
One study showed that after intraperitoneal administration in mice, this compound levels peaked in the serum (to 55 μg/ml, equivalent to a 122 μm concentration) one hour after injection . In tumors, this compound also reached its highest peak (24.5 ng/mg) at the 1-hour time point, and after a sharp decline in levels, decreased gradually over 24 hours .
Result of Action
This compound has been shown to specifically kill primary human Diffuse Large B Cell Lymphoma (DLBCL) cells . In fact, 79% of BCL6-positive cases displayed greater than 25% loss of viability in response to this compound at concentrations of 125 or 250 μM .
Biochemical Analysis
Biochemical Properties
CID5721353 specifically inhibits the transcriptional repression activity of BCL6 . It disrupts BCL6 transcriptional complexes and reactivates BCL6 target genes . This interaction with BCL6 is achieved through direct binding to the BTB domain of BCL6 .
Cellular Effects
This compound has been shown to specifically kill primary human diffuse large B cell lymphoma (DLBCL) cells . It disrupts BCL6 transcriptional complexes, leading to the reactivation of BCL6 target genes . This disruption of BCL6 activity can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to the BTB domain of BCL6 . This binding blocks the interaction between BCL6 and its corepressors, disrupting BCL6 transcriptional complexes and leading to the reactivation of BCL6 target genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It is known that this compound can specifically kill primary human DLBCL cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID5721353 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole and thiazolidinone rings, followed by their coupling to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
CID5721353 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
CID5721353 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BCL6 and its effects on transcriptional regulation.
Biology: Investigated for its role in modulating gene expression and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases such as diffuse large B cell lymphoma (DLBCL) by specifically killing BCL6-positive cells
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BCL6
Comparison with Similar Compounds
Similar Compounds
Compound 79-6: Another BCL6 inhibitor with similar biological activity.
BCL6 Inhibitor 79-6: Known for its selective inhibition of BCL6 over other transcription factors
Uniqueness
CID5721353 is unique due to its high selectivity for BCL6 and its ability to specifically kill BCL6-positive cells. This selectivity makes it a valuable tool for studying BCL6-related pathways and developing targeted therapies .
Properties
IUPAC Name |
2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWNADQRDCKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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